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Compound of Interest

Compound Name: GNE-495

Cat. No.: B607687 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of GNE-495, a potent and selective inhibitor

of Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4). The document details

its kinase selectivity profile, known off-target effects, and the experimental methodologies used

for its characterization.

Executive Summary
GNE-495 is a small molecule inhibitor designed for high potency against MAP4K4, a key

regulator in various cellular processes, including angiogenesis, inflammation, and stress

signaling.[1][2] A critical feature of GNE-495's design is its limited penetration of the central

nervous system (CNS), aiming to minimize the potential for neurological off-target effects

observed with earlier MAP4K4 inhibitors.[1] While demonstrating high selectivity, GNE-495 also

potently inhibits the closely related kinases MINK1 (Misshapen Like Kinase 1) and TNIK

(TRAF2 and NCK Interacting Kinase), owing to the high degree of homology in their ATP-

binding domains.[1] This guide synthesizes the available quantitative data, experimental

protocols, and pathway information to serve as a comprehensive resource for researchers.

Kinase Selectivity and Potency
GNE-495 is a highly potent, ATP-competitive inhibitor of MAP4K4. Its primary mechanism of

action involves binding to the ATP pocket of the kinase, thereby preventing the phosphorylation
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of downstream substrates. The compound was developed through a structure-based design

effort to ensure high potency and good pharmacokinetic properties.[1][2]

Quantitative Kinase Inhibition Data
The inhibitory activity of GNE-495 has been quantified against its primary target and known off-

targets. While broad kinome scan data against a comprehensive panel of kinases is not

publicly available, the compound is consistently described as having "excellent kinase

selectivity".[1]

Target Kinase Assay Type IC50 (nM) Notes

MAP4K4 Biochemical 3.7[3][4]
Primary target of

GNE-495.

TNIK Biochemical ~2-4 (estimated)

IC50 is expected to be

nearly identical to

MAP4K4 due to 100%

sequence identity in

the kinase domain. A

specific IC50 value

has not been

published.[5]

MINK1 Biochemical ~2-4 (estimated)

IC50 is expected to be

nearly identical to

MAP4K4 due to high

kinase domain

homology.[1]

p-c-Jun Cellular Assay 47.6

EC50 for inhibition of

c-Jun phosphorylation

in dorsal root ganglion

neurons following

NGF withdrawal,

indicating potent

target engagement in

a cellular context.
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Off-Target Effects and Profile
A key aspect of the development of GNE-495 was the strategic effort to mitigate off-target

effects, particularly within the CNS.

Known Off-Target Activities
The most significant off-target activities of GNE-495 are against MINK1 and TNIK. These

kinases are the closest homologs to MAP4K4, sharing nearly identical kinase domains.[1]

Therefore, GNE-495 is best described as a potent inhibitor of the MAP4K4/MINK1/TNIK

subfamily. This co-inhibition is an important consideration for researchers when interpreting

phenotypic data.

CNS Penetration
Predecessor compounds to GNE-495 exhibited significant brain penetration, which was

hypothesized to contribute to toxicity during long-term administration. Consequently, GNE-495
was specifically optimized to reduce its ability to cross the blood-brain barrier.[1] This design

strategy resulted in a compound with high exposure in peripheral tissues but minimal presence

in the brain, thereby reducing the risk of CNS-related off-target toxicity.[1]

Signaling Pathway
MAP4K4, along with MINK1 and TNIK, functions as an upstream regulator in the c-Jun N-

terminal kinase (JNK) signaling pathway, which is activated in response to cellular stress.

These kinases can phosphorylate and activate downstream kinases, leading to a signaling

cascade that culminates in the phosphorylation of the transcription factor c-Jun. GNE-495
blocks this pathway by inhibiting MAP4K4/MINK1/TNIK, preventing the activation of the

downstream MAP3 kinase DLK (Dual Leucine Zipper Kinase) and subsequent phosphorylation

of JNK and c-Jun.[5]
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MAP4K4 Signaling Pathway and GNE-495 Point of Inhibition.
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Experimental Protocols
The characterization of GNE-495's selectivity and off-target profile relies on a suite of

biochemical, cellular, and in vivo assays.

Biochemical Kinase Inhibition Assay (General Protocol)
Biochemical assays are used to determine the direct inhibitory effect of GNE-495 on purified

kinase enzymes, allowing for the calculation of IC50 values.

Reagents: Purified recombinant human kinase (e.g., MAP4K4, TNIK), appropriate peptide

substrate, ATP, and a detection reagent (e.g., ADP-Glo™ or LanthaScreen™).

Procedure: a. A serial dilution of GNE-495 in DMSO is prepared. b. The kinase, substrate,

and GNE-495 are combined in a microplate well and incubated briefly. c. The kinase reaction

is initiated by the addition of ATP. The reaction is allowed to proceed for a set time (e.g., 60

minutes) at room temperature. d. A detection reagent is added to stop the reaction and

measure the product (ADP) or the remaining ATP. For ADP-Glo, luminescence is proportional

to kinase activity. e. Data is normalized to controls (0% inhibition with DMSO, 100% inhibition

with a potent broad-spectrum inhibitor or no enzyme). f. IC50 curves are generated by

plotting the percent inhibition against the logarithm of the inhibitor concentration.

Cellular Assay for JNK Pathway Inhibition
This assay measures the ability of GNE-495 to inhibit MAP4K4 signaling within a cellular

context.

Cell Line: Dorsal root ganglion (DRG) neurons or other relevant cell lines.

Procedure: a. Cells are cultured and then stressed to activate the JNK pathway (e.g., by

Nerve Growth Factor (NGF) withdrawal). b. Cells are treated with varying concentrations of

GNE-495 for a specified period. c. Following treatment, cells are lysed, and protein extracts

are collected. d. Western blotting is performed using antibodies specific for phosphorylated

c-Jun (p-c-Jun) and total c-Jun. e. The ratio of p-c-Jun to total c-Jun is quantified to

determine the extent of pathway inhibition.

In Vivo Neonatal Mouse Retinal Angiogenesis Model
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This model is used to assess the in vivo efficacy and anti-angiogenic effects of GNE-495.

Animal Model: Neonatal mouse pups (e.g., postnatal day 3-5).

Procedure: a. GNE-495 is administered to neonatal pups via intraperitoneal (IP) injection at

specified doses (e.g., 25 and 50 mg/kg).[6] b. At a defined time point post-injection (e.g., 24-

48 hours), the pups are euthanized. c. The eyes are enucleated and fixed in 4%

paraformaldehyde. d. The retinas are carefully dissected. e. Whole-mount

immunofluorescent staining is performed using an endothelial cell marker (e.g., isolectin B4)

to visualize the retinal vasculature. f. Retinas are imaged using confocal microscopy, and key

angiogenic parameters, such as vascular outgrowth distance and vessel morphology, are

quantified and compared between vehicle- and GNE-495-treated groups.

Standard Experimental and Analysis Workflow
The discovery and characterization of a kinase inhibitor like GNE-495 follows a logical

progression from initial screening to in-depth biological validation.
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Workflow for Kinase Inhibitor Characterization.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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